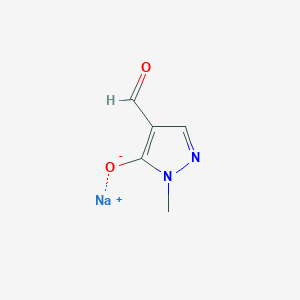

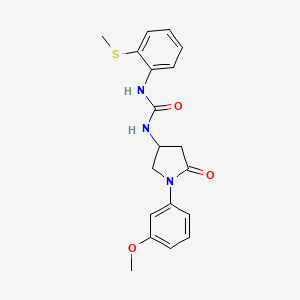

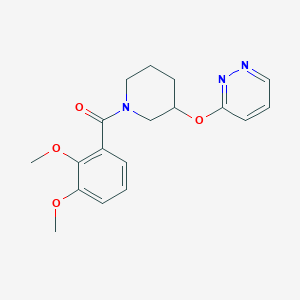

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . These compounds have been evaluated for activity against TNF-α in vitro .

Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are eco-friendly and involve simple work-up with high yields .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound’s structural features make it a potential candidate for cancer research. Researchers have explored its effects on tumor necrosis factor-alpha (TNF-α), a key regulator of inflammation and immune responses. Specifically:

- TNF-α Inhibition : Compound 6d demonstrated potent activity against TNF-α, with 78% inhibition at a concentration of 10 μM. This suggests its potential as a lead compound for developing anti-TNF-α therapies .

Histone Deacetylase (HDAC) Modulation

Another avenue of interest lies in the compound’s role as a selective degrader of histone deacetylase-3 (HDAC3). HDACs play crucial roles in gene expression regulation, and targeting them has therapeutic implications:

- HDAC3 Inhibition : The compound was designed to selectively degrade HDAC3, which could impact epigenetic modifications and gene expression patterns .

Eco-Friendly Synthesis

The compound’s green and eco-friendly synthesis process is noteworthy:

- Water-Based Synthesis : N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide derivatives were synthesized using water as a solvent, under catalyst-free conditions. This approach aligns with sustainable chemistry practices and minimizes environmental impact .

Pharmacological Properties

Beyond the specific applications mentioned above, consider the following general pharmacological properties:

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide interacts with the NUDT5 enzyme at a molecular level . The compound has a high molecular binding energy, which allows it to interact more effectively than the reference drug 5-FU .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it may have favorable bioavailability .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide can be influenced by environmental factors. For instance, the compound was synthesized using water as an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent used in its synthesis .

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCBLMYSUORFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)